molecular formula C15H20N2O4 B14857671 Tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate

Tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate

Cat. No.: B14857671
M. Wt: 292.33 g/mol
InChI Key: FMMQDJDNVWIBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl group, an acetyl group, and a formyl group attached to a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formylation of Pyridine: The initial step involves the formylation of pyridine to introduce the formyl group at the desired position. This can be achieved using reagents such as Vilsmeier-Haack reagent.

    Acetylation: The next step is the acetylation of the formylated pyridine using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate and a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the formyl and acetyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-formylpyridin-3-yl)carbamate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

Tert-butyl 2-(2-acetyl-6-formylpyridin-4-YL)ethylcarbamate is unique due to the presence of both acetyl and formyl groups on the pyridine ring, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

tert-butyl N-[2-(2-acetyl-6-formylpyridin-4-yl)ethyl]carbamate

InChI

InChI=1S/C15H20N2O4/c1-10(19)13-8-11(7-12(9-18)17-13)5-6-16-14(20)21-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,20)

InChI Key

FMMQDJDNVWIBSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.